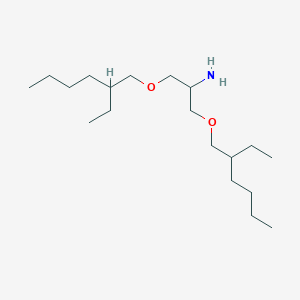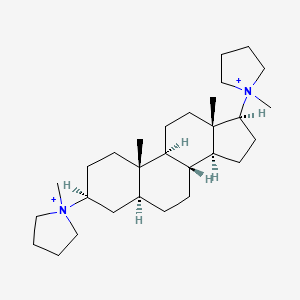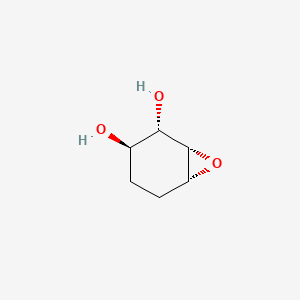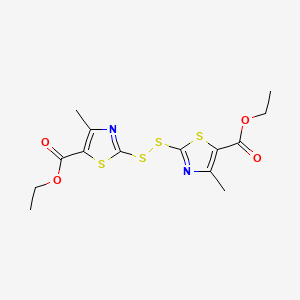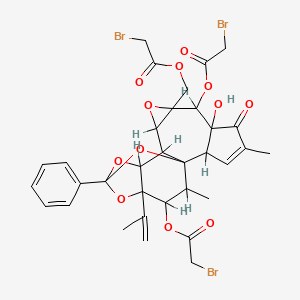
N-(3-hydroxyphenyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)octanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)octanamide typically involves the reaction of 3-hydroxybenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final amide product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-hydroxyphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group into a more reactive leaving group.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(3-hydroxyphenyl)octylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(3-hydroxyphenyl)octanamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxy group can form hydrogen bonds with target molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
N-(3-hydroxyphenyl)octanamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)octanamide: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and biological activity.
N-(3-hydroxyphenyl)hexanamide: Shorter alkyl chain, which can influence its solubility and interaction with biological targets.
N-(3-hydroxyphenyl)decanamide:
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
28122-53-4 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)octanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-10-14(17)15-12-8-7-9-13(16)11-12/h7-9,11,16H,2-6,10H2,1H3,(H,15,17) |
Clave InChI |
QFWBUBLMJKJFSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
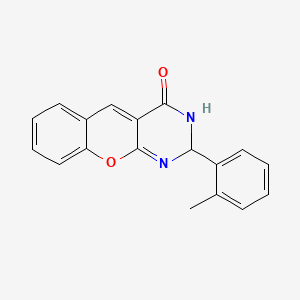
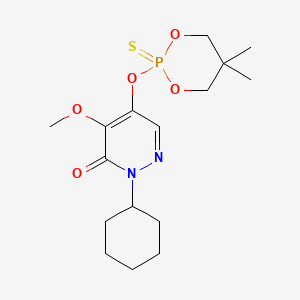
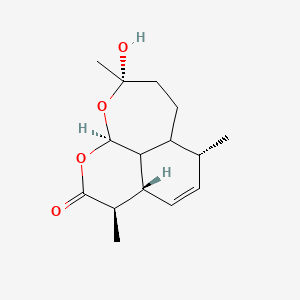
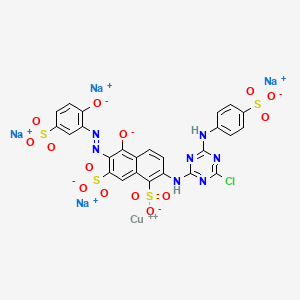
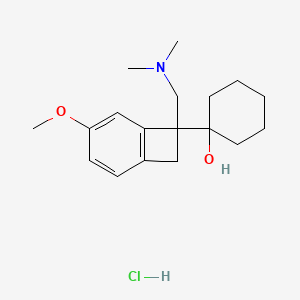
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)


